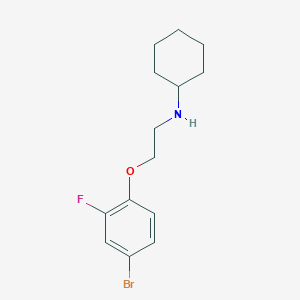

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine

Descripción

N-(2-(4-Bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a substituted cyclohexanamine derivative featuring a phenoxyethylamine backbone with bromo and fluoro substituents on the aromatic ring. The compound’s structure combines a cyclohexylamine moiety with a halogenated phenoxy group, which may confer unique physicochemical and biological properties. For instance, halogen substituents like bromine and fluorine are known to influence lipophilicity, electronic effects, and metabolic stability .

Propiedades

IUPAC Name |

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXQJIDDEVZJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki–Miyaura Coupling Reaction

One common method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The process typically requires careful control of reaction conditions to optimize yield and purity.

| Reagent | Role | Conditions |

|---|---|---|

| Aryl Halide | Reactant | Palladium catalyst, base |

| Organoboron Compound | Reactant | Inert atmosphere, solvent (e.g., toluene or dioxane) |

| Palladium Catalyst | Catalyst | High temperature (around 100°C) |

| Base (e.g., K2CO3) | Base | Aqueous phase |

Industrial Production Methods

Industrial production may involve scaling up the Suzuki–Miyaura coupling reaction, with additional steps for purification and crystallization to achieve high purity.

- Large-Scale Synthesis : Utilize larger reactors to increase batch sizes while maintaining optimal reaction conditions.

- Purification Techniques : Employ methods such as column chromatography or recrystallization to purify the final product.

Detailed Synthetic Route

A detailed synthetic route for this compound might involve the following steps:

Synthesis of 4-Bromo-2-fluorophenol : This can be achieved through the reaction of 4-bromo-2-fluorobenzoic acid with a reducing agent to form the corresponding phenol.

Preparation of 2-(4-Bromo-2-fluorophenoxy)ethyl Chloride : React the phenol with 2-chloroethanol in the presence of a base.

Synthesis of Cyclohexanamine : This can be prepared through the reduction of cyclohexanone oxime.

Coupling Reaction : Combine the 2-(4-bromo-2-fluorophenoxy)ethyl chloride with cyclohexanamine in the presence of a base to form the desired product.

Challenges and Considerations

- Catalyst Selection : The choice of catalyst can significantly affect the yield and selectivity of the reaction. Palladium-based catalysts are commonly used but may require optimization.

- Reaction Conditions : Temperature, solvent, and atmosphere must be carefully controlled to prevent side reactions and ensure high purity.

- Scalability : Scaling up reactions while maintaining efficiency and safety is a significant challenge in industrial settings.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H19BrFNO |

| Molecular Weight | 316.21 g/mol |

| IUPAC Name | N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclohexanamine |

| InChI Key | CBXQJIDDEVZJRZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NCCOC2=C(C=C(C=C2)Br)F |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H19BrFNO

- Key Functional Groups :

- Bromine (Br) and Fluorine (F) substituents enhance lipophilicity.

- Phenoxyethyl group contributes to its reactivity and interaction with biological targets.

Organic Chemistry

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications, including:

- Cancer Treatment : Preliminary studies indicate that it may reverse drug resistance in cancer cells by modulating P-glycoprotein activity, enhancing the efficacy of conventional chemotherapeutics.

- Neurological Disorders : Research suggests that it may interact with neurotransmitter receptors, potentially leading to new treatments for psychiatric conditions such as depression and anxiety .

The biological activity of this compound is attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions .

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses and offering therapeutic benefits .

Drug Resistance Reversal

In vitro studies demonstrated that this compound can significantly enhance the efficacy of established chemotherapeutics by reversing P-glycoprotein mediated drug resistance in HEK293 cells. The compound exhibited notable activity at concentrations around 10 μM, suggesting its potential as an adjuvant therapy in cancer treatment.

Receptor Interaction Studies

Research has indicated selective binding to neurotransmitter receptors, which could lead to novel treatments for psychiatric disorders. Specific binding affinities are currently being characterized to understand its full therapeutic potential.

Mecanismo De Acción

The mechanism of action of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The target compound can be compared to structurally related amines based on substituent type, backbone configuration, and synthetic pathways. Key analogs include:

Table 1: Structural Comparison of Cyclohexanamine Derivatives

Key Observations :

- Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine-only analogs (e.g., ). The 4-bromo-2-fluorophenoxy group may enhance steric bulk and electron-withdrawing effects relative to trifluoromethoxy (OCF3) groups in MV042 .

- Backbone Flexibility: The phenoxyethylamine chain offers conformational flexibility, contrasting with rigid pyridyl or cyclobutyl backbones in analogs .

Physicochemical Properties

Table 2: Physical Data for Selected Compounds

Notes:

- The target compound’s bromine atom would result in distinct ¹H/¹³C NMR shifts (e.g., deshielding near the Br/F substituents) and a higher molecular weight compared to fluorine-only analogs.

- Lipophilicity (logP) is expected to be higher than fluorophenyl or pyridyl derivatives due to bromine’s hydrophobic contribution .

Actividad Biológica

N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine moiety linked to a 4-bromo-2-fluorophenoxyethyl group. The presence of bromine and fluorine atoms can significantly influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The halogen substituents (bromine and fluorine) enhance its binding affinity, which may modulate biochemical pathways involved in disease processes. Current research suggests that this compound may interact with:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Possible agonistic or antagonistic effects on specific receptors.

Therapeutic Applications

Research is ongoing to evaluate the therapeutic potential of this compound in various medical fields, including:

- Cancer Treatment : Investigations into its role as a potential anti-cancer agent are underway, focusing on its ability to reverse drug resistance in cancer cells.

- Neurological Disorders : Preliminary studies suggest potential applications in treating conditions such as depression or anxiety.

Case Studies

- Drug Resistance Reversal : In vitro studies have demonstrated that the compound can enhance the efficacy of established chemotherapeutics by reversing P-glycoprotein (P-gp) mediated drug resistance in HEK293 cells. The compound showed significant activity at concentrations around 10 μM, indicating its potential as an adjuvant therapy in cancer treatment .

- Receptor Interaction Studies : Research has indicated that this compound may exhibit selective binding to certain neurotransmitter receptors, which could lead to novel treatments for psychiatric disorders. Specific binding affinities and IC50 values are still being characterized .

Data Table: Biological Activity Overview

Q & A

Q. Q1. What are the key steps in synthesizing N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclohexanamine?

Methodological Answer:

Intermediate Preparation : Start with 4-bromo-2-fluorophenol (CAS RN 147181-08-6) . React it with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃/DMF) to form the bromoethyl ether.

Amine Coupling : Substitute the terminal bromide with cyclohexanamine using a nucleophilic substitution reaction (e.g., in THF at 60°C for 12 hours).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the product.

Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Q. Q2. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR :

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (exact mass calculated using tools like PubChem ).

Advanced Synthesis & Optimization

Q. Q3. How can reaction conditions be optimized to improve yield in the alkylation step?

Methodological Answer:

Q. Q4. What strategies mitigate competing side reactions (e.g., over-alkylation)?

Methodological Answer:

- Controlled Stoichiometry : Use a 1:1 molar ratio of 4-bromo-2-fluorophenol to dibromoethane.

- Protection/Deprotection : Temporarily protect the amine group in cyclohexanamine with Boc anhydride, then deprotect after alkylation .

- Low-Temperature Phases : Conduct reactions at 0–5°C to slow down undesired pathways .

Biological & Pharmacological Evaluation

Q. Q5. How can researchers assess the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Target Selection : Prioritize enzymes relevant to brominated/fluorinated aryl ethers (e.g., kinases, cytochrome P450 isoforms) .

- Assay Design :

- Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) at varying concentrations (1 nM–100 µM).

- IC₅₀ Determination : Fit dose-response curves with GraphPad Prism .

- Controls : Include positive controls (e.g., staurosporine for kinases) and validate with LC-MS to rule off-target effects .

Data Analysis & Contradiction Resolution

Q. Q6. How to resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

HPLC-DAD/MS : Detect co-eluting impurities undetected by UV.

Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or byproducts .

Cross-Validation : Compare melting points (literature vs. experimental) and elemental analysis (C, H, N) .

Q. Q7. Why might X-ray crystallography fail for this compound, and how can this be addressed?

Methodological Answer:

- Common Issues :

- Solutions :

Computational & Mechanistic Studies

Q. Q8. How can DFT calculations predict reactivity in further functionalization?

Methodological Answer:

- Modeling Workflow :

- Validation : Compare predicted vs. experimental H NMR chemical shifts (RMSD < 0.3 ppm) .

Safety & Handling Protocols

Q. Q9. What precautions are essential when handling brominated intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.